

Mitigating thermal expansion mismatch of La₂Zr₂O₇ on superalloys

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Compound of Interest

Compound Name: LANTHANUM ZIRCONATE

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Technical Support Center: La₂Zr₂O₇ Thermal Barrier Coatings

This technical support center provides researchers, scientists, and professionals with troubleshooting guidance and frequently asked questions for mitigating thermal expansion mismatch when applying **Lanthanum Zirconate** (La₂Zr₂O₇) thermal barrier coatings (TBCs) to superalloy substrates.

Frequently Asked Questions (FAQs)

Q1: What is thermal expansion mismatch, and why is it a critical issue for La₂Zr₂O₇ coatings on superalloys?

A1: Thermal expansion mismatch refers to the difference in the rate at which different materials expand or contract when subjected to changes in temperature. Superalloys have a significantly higher coefficient of thermal expansion (CTE) than ceramic materials like La₂Zr₂O₇. During the heating and cooling cycles experienced in applications like gas turbines, this mismatch generates immense stress at the interface between the superalloy substrate and the ceramic coating.^{[1][2]} This stress is a primary driver of coating failure, leading to cracking, delamination, and spallation.^{[3][4]}

Q2: What is a bond coat, and what is its primary function in a TBC system?

A2: A bond coat is a metallic layer, typically 75-150 μm thick, applied directly to the superalloy substrate before the ceramic top coat.[5] It serves two critical functions:

- Improved Adhesion: It creates a rough, chemically compatible surface for the ceramic top coat to adhere to.[6]
- Oxidation Resistance: It protects the underlying superalloy from oxidation and corrosion at high temperatures.[5][7] During operation, the bond coat (commonly a NiCrAlY or NiCoCrAlY alloy) forms a slow-growing, protective thermally grown oxide (TGO) layer, usually alumina (Al_2O_3), which is crucial for the system's longevity.[5][7]

Q3: My $\text{La}_2\text{Zr}_2\text{O}_7$ coating is delaminating near the bond coat interface. What are the most likely causes?

A3: Delamination near the bond coat interface is a common failure mode. The primary causes include:

- Excessive TGO Growth: An overly thick or non-uniform TGO layer can generate significant stress, leading to cracking within the ceramic top coat or at the TGO/bond coat interface.[5]
- CTE Mismatch Stress: The inherent CTE mismatch between the $\text{La}_2\text{Zr}_2\text{O}_7$ top coat and the metallic bond coat can lead to high residual stress upon cooling, causing cracks to form and propagate near the interface.[8][9]
- Poor Bond Coat Quality: A bond coat with high porosity or internal oxidation provides a weak foundation for the top coat and can fail prematurely.[10]

Q4: How can the thermal cycling lifetime of a $\text{La}_2\text{Zr}_2\text{O}_7$ TBC be improved?

A4: Several strategies can enhance durability:

- Double-Layer or Functionally Graded Coatings: Introducing an intermediate layer of a more CTE-compatible ceramic like Yttria-Stabilized Zirconia (YSZ) between the bond coat and the $\text{La}_2\text{Zr}_2\text{O}_7$ can help buffer the thermal stress.[1][8][9] A functionally graded coating, where the composition gradually transitions from the metallic bond coat to the ceramic top coat, can also minimize stress concentrations.[1]

- **Optimized Microstructure:** Creating a strain-tolerant microstructure in the top coat, for example by using Air Plasma Spray (APS) to introduce controlled porosity and microcracks, can help accommodate thermal stresses.[\[3\]](#)[\[11\]](#)
- **Bond Coat Optimization:** Using advanced bond coat deposition techniques, such as Spark Plasma Sintering (SPS) instead of conventional APS, can create a denser, more defect-free interface, improving hot corrosion resistance and adhesion.[\[10\]](#)

Troubleshooting Guide

Issue: Premature Cracking and Spallation of the $\text{La}_2\text{Zr}_2\text{O}_7$ Top Coat

This guide addresses the catastrophic failure of the ceramic top coat during thermal cycling.

Possible Cause	Diagnostic Check	Recommended Solution
1. High CTE Mismatch Stress	Cross-sectional SEM/EDS analysis reveals cracking within the $\text{La}_2\text{Zr}_2\text{O}_7$ layer, especially near the interface, without significant TGO growth.	Implement a double-ceramic-layer (DCL) system with a YSZ buffer layer (e.g., $\text{La}_2\text{Zr}_2\text{O}_7/\text{YSZ}/\text{Bond Coat}/\text{Substrate}$). The YSZ has a CTE value intermediate between the superalloy and $\text{La}_2\text{Zr}_2\text{O}_7$, which helps to grade the thermal expansion mismatch and reduce stress. [8] [9] [12]
2. Uncontrolled TGO Growth	SEM analysis shows a thick (>5-10 μm), non-uniform, or mixed-oxide TGO layer at the bond coat/top coat interface. EDS can confirm the presence of less protective oxides (e.g., spinels, NiO , Cr_2O_3) instead of pure $\alpha\text{-Al}_2\text{O}_3$.	Ensure the MCrAlY bond coat has sufficient Aluminum content to form a stable $\alpha\text{-Al}_2\text{O}_3$ TGO. Optimize deposition parameters to create a dense bond coat that minimizes pathways for oxygen ingress. [5] [7]
3. Poor Interlayer Adhesion	The coating fails an adhesion test (e.g., ASTM C633) at a very low tensile load. Failure analysis shows a clean separation at the substrate/bond coat or bond coat/top coat interface.	Review and optimize the surface preparation protocol. The superalloy substrate must be properly cleaned and grit-blasted to create a rough surface profile for mechanical anchoring. [13] Also, verify and optimize plasma spray parameters (power, distance, gas flow) to ensure sufficient particle melting and velocity for strong splat adhesion. [14]
4. Sintering of Top Coat	High-magnification SEM of the cycled coating shows a significant reduction in porosity	While $\text{La}_2\text{Zr}_2\text{O}_7$ has better sintering resistance than YSZ, this can still be a factor at very

and the coarsening of the microstructure compared to the as-sprayed state. This increases the coating's stiffness (Young's Modulus), making it less strain-tolerant.

high temperatures.^[15] Consider process modifications to create a more stable pore structure. Ensure operating temperatures do not exceed the material's design limits for extended periods.

Data Presentation: Material Properties

Table 1: Coefficients of Thermal Expansion (CTE) for TBC System Components

Material	Class	Typical CTE (10 ⁻⁶ K ⁻¹)	Temperature Range (°C)	Source(s)
La ₂ Zr ₂ O ₇	Top Coat	9.0 - 10.0	200 - 1200	^[8] ^[9]
La ₂ (Zr _{0.7} Ce _{0.3}) ₂ O ₇	Top Coat	8.75 - 9.68	300 - 1500	^[12]
8YSZ	Intermediate/Top Coat	9.0 - 10.9	200 - 1200	^[9]
MCrAlY	Bond Coat	13.0 - 16.0	High Temperature	General Literature
Inconel/Ni-based	Superalloy Substrate	14.0 - 17.0	High Temperature	General Literature

Experimental Protocols

Protocol 1: Atmospheric Plasma Spray (APS) Deposition of a La₂Zr₂O₇/MCrAlY TBC System

This protocol outlines the fundamental steps for applying a TBC system using APS. Parameters must be optimized for the specific equipment and powders used.

- Substrate Preparation:

- Degrease the superalloy substrate using an ultrasonic bath with acetone followed by ethanol.
- Grit blast the surface to be coated using 24-mesh alumina grit at approximately 40-60 PSI until a uniform, dull grey appearance is achieved. The target surface roughness is typically 3-6 μm Ra.
- Immediately clean the blasted surface with compressed, oil-free air to remove residual grit. Avoid touching the prepared surface.
- Bond Coat Deposition (MCrAlY):
 - Mount the substrate in the spray chamber.
 - Preheat the substrate to a temperature between 100-200°C to improve adhesion.[\[16\]](#)
 - Set the APS torch parameters. For a NiCrAlY bond coat, typical parameters might be:
 - Plasma Gas (Ar/H₂): ~40 / ~8 SLPM
 - Current: ~600 A
 - Spray Distance: ~100 mm
 - Deposit the bond coat to a target thickness of 100-150 μm .
- Top Coat Deposition (La₂Zr₂O₇):
 - Allow the bond-coated substrate to cool slightly if necessary, but typically the top coat is applied directly after the bond coat to maintain a hot, activated surface.
 - Switch to the La₂Zr₂O₇ feedstock powder.[\[14\]](#)
 - Set the APS torch parameters for the ceramic top coat. These will differ from the bond coat parameters. Example parameters could be:
 - Plasma Gas (Ar/H₂): ~50 / ~10 SLPM
 - Current: ~700 A

- Spray Distance: ~90 mm
- Powder Feed Rate: ~1.5 rpm
- Deposit the $\text{La}_2\text{Zr}_2\text{O}_7$ top coat to the desired thickness (e.g., 250-300 μm) in multiple passes.
- Allow the coated component to cool to room temperature in ambient air.

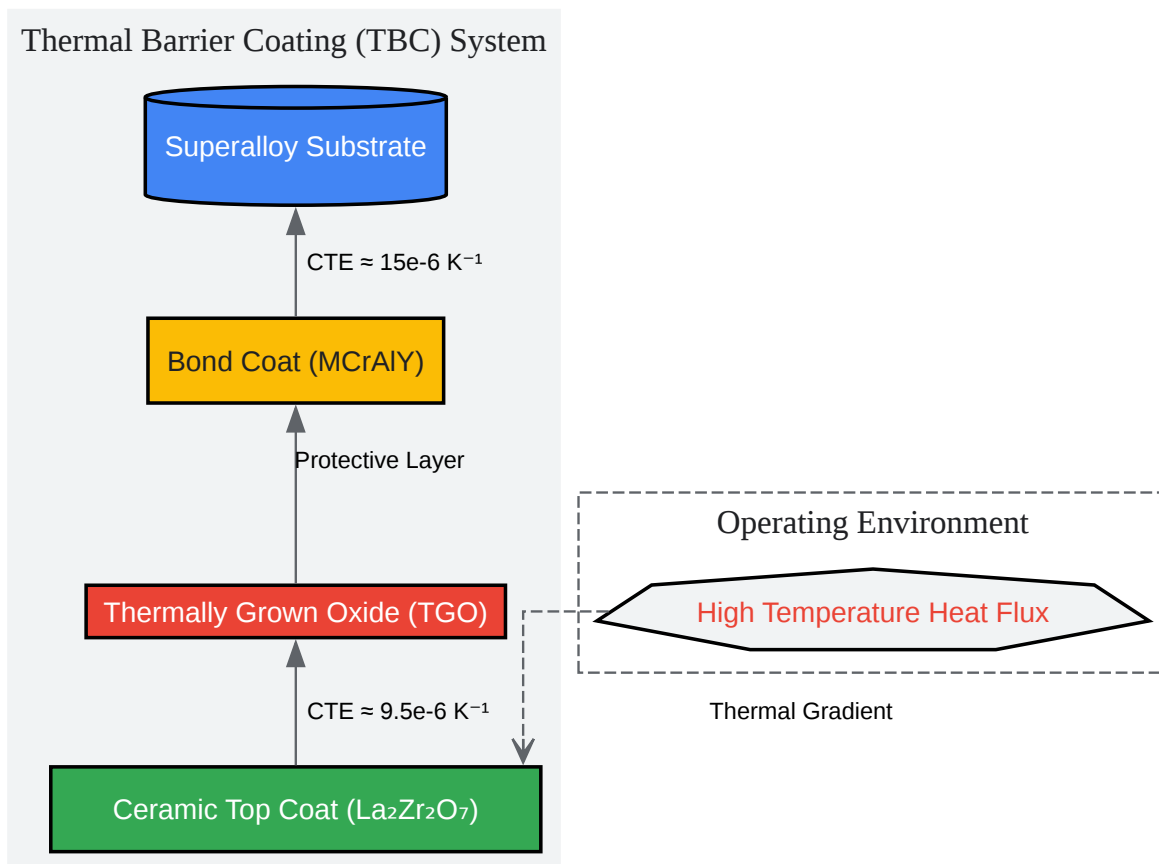
Protocol 2: Evaluation of Coating Adhesion Strength (ASTM C633)

This method determines the tensile bond strength of the thermal spray coating.[\[17\]](#)[\[18\]](#)

- Specimen Preparation:
 - Prepare two cylindrical fixtures as specified by ASTM C633.[\[19\]](#)
 - Coat one fixture with the complete TBC system (Substrate Fixture) as described in Protocol 1. The coating should be thicker than 0.38 mm (0.015 in.).[\[17\]](#)
 - The second fixture remains uncoated (Loading Fixture).
- Bonding Procedure:
 - Prepare a suitable high-strength adhesive (e.g., FM 1000 film adhesive).
 - Clean the coated surface and the face of the loading fixture.
 - Apply the adhesive between the coated surface of the substrate fixture and the face of the loading fixture.
 - Place the assembly in a curing fixture that ensures proper alignment.
 - Cure the adhesive according to the manufacturer's instructions (e.g., for FM 1000, heat to 170°C and hold for 90 minutes under compression).[\[19\]](#)
- Tensile Testing:

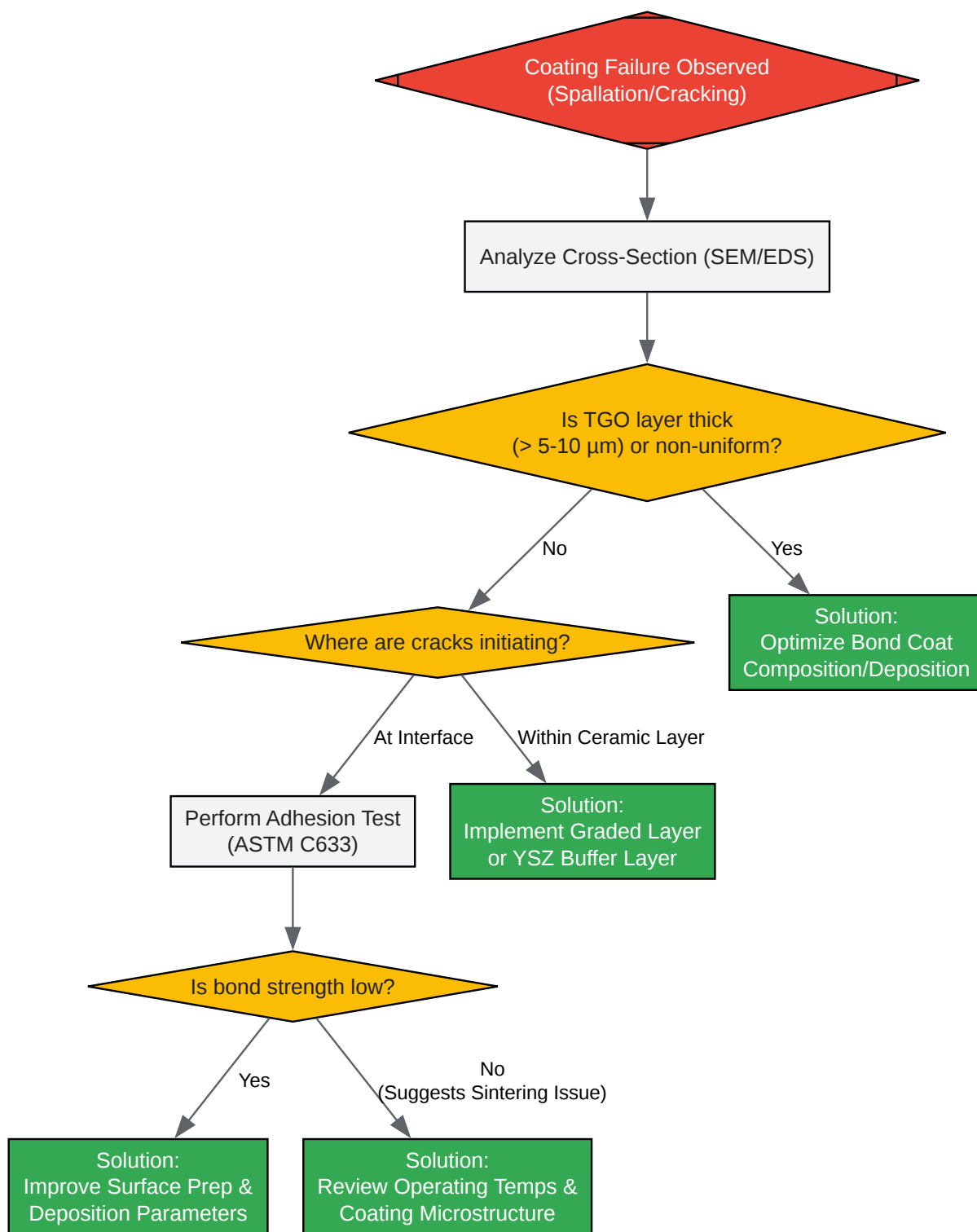
- Place the bonded assembly into a universal testing machine equipped with self-aligning grips.[\[20\]](#)
- Apply a tensile load perpendicular to the coating plane at a constant cross-head travel rate (e.g., 0.030 to 0.050 in./min).
- Continue applying the load until the specimen ruptures.
- Record the maximum load achieved.
- Calculation and Reporting:
 - Calculate the bond strength by dividing the maximum load by the cross-sectional area of the fixture face.[\[20\]](#)
 - Report the bond strength, the location of the failure (e.g., within the top coat, at the bond coat/top coat interface, or in the adhesive), and the specific test parameters used.

Visualizations



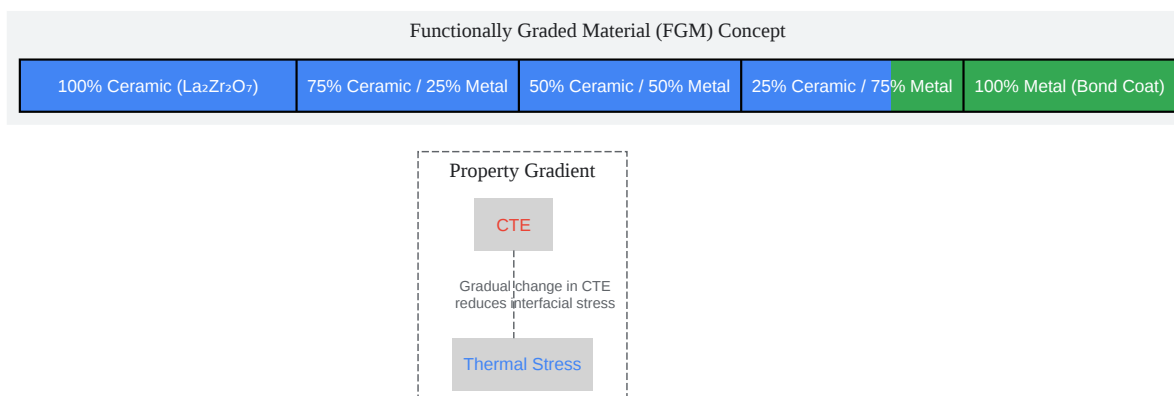
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Caption: Layered structure of a typical TBC system on a superalloy substrate.



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Caption: Troubleshooting workflow for diagnosing TBC spallation or cracking.



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Caption: Concept of a functionally graded material to mitigate CTE mismatch.

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